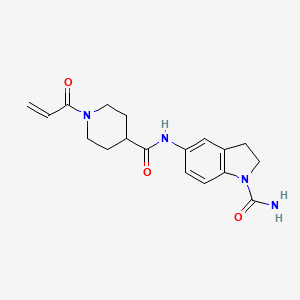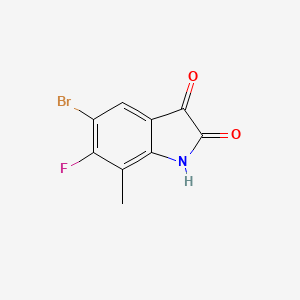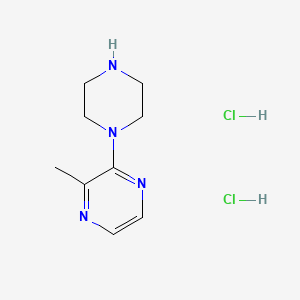
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a boronic acid functional group attached to a 1,1-dimethyl-1,3-dihydroisobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters .
科学的研究の応用
Chemistry: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to develop boron-containing drugs, which may have unique properties such as enhanced cell permeability or specific targeting of biological molecules .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components .
作用機序
The mechanism of action of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile reagent in chemical synthesis . In biological systems, it may target specific enzymes or receptors, leading to potential therapeutic effects .
類似化合物との比較
(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Similar structure but with a different substitution pattern on the benzofuran ring.
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Another boronic acid derivative with a different functional group arrangement.
特性
分子式 |
C10H13BO3 |
|---|---|
分子量 |
192.02 g/mol |
IUPAC名 |
(1,1-dimethyl-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)9-4-3-8(11(12)13)5-7(9)6-14-10/h3-5,12-13H,6H2,1-2H3 |
InChIキー |
LUIRSXWVBZLKTJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C(OC2)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


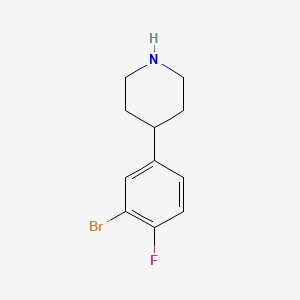

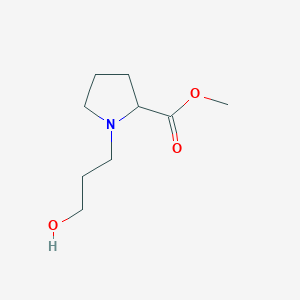
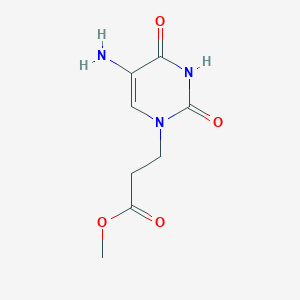
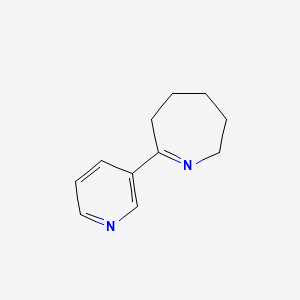
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/structure/B13546555.png)

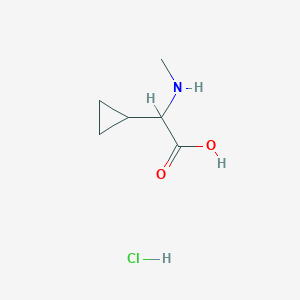
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate](/img/structure/B13546577.png)
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)

